(+)-Carnitine Benzyl Ester Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

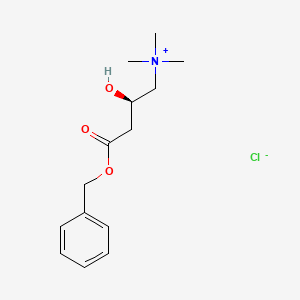

(+)-Carnitine Benzyl Ester Chloride is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. The benzyl ester form of carnitine is often used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Carnitine Benzyl Ester Chloride typically involves the esterification of carnitine with benzyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

Carnitine+Benzyl AlcoholAcid Catalyst(+)-Carnitine Benzyl Ester+Water

Common acid catalysts used in this reaction include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Carnitine Benzyl Ester Chloride can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carnitine and benzyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

Major Products Formed

Hydrolysis: Carnitine and benzyl alcohol.

Reduction: Carnitine and benzyl alcohol.

Substitution: Various substituted carnitine derivatives depending on the reagent used.

Scientific Research Applications

(+)-Carnitine Benzyl Ester Chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other carnitine derivatives.

Biology: Studied for its role in fatty acid metabolism and its potential effects on cellular energy production.

Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.

Industry: Used in the production of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of (+)-Carnitine Benzyl Ester Chloride involves its conversion to carnitine in the body. Carnitine plays a crucial role in the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. The benzyl ester form is thought to enhance the bioavailability of carnitine, allowing for more efficient uptake and utilization by cells.

Comparison with Similar Compounds

Similar Compounds

Carnitine: The parent compound, involved in fatty acid metabolism.

Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced neuroprotective properties.

Propionyl-L-Carnitine: A propionylated form of carnitine with potential cardiovascular benefits.

Uniqueness

(+)-Carnitine Benzyl Ester Chloride is unique due to its esterified form, which may offer advantages in terms of bioavailability and stability compared to other carnitine derivatives. Its benzyl group also allows for further chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

(+)-Carnitine Benzyl Ester Chloride is a chemical compound derived from carnitine, which plays a crucial role in fatty acid metabolism and energy production. This article explores the biological activity of this compound, including its mechanisms, effects, and potential applications based on current research findings.

Chemical Structure and Properties

Molecular Formula : C14H22ClNO3

Molecular Weight : 303.78 g/mol

The compound features a benzyl ester group that enhances its lipid solubility, facilitating better absorption and bioavailability compared to standard carnitine derivatives. This modification is significant for its pharmacological properties, particularly in energy metabolism and neuroprotection.

This compound primarily functions as a prodrug for carnitine. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This mechanism is crucial for maintaining cellular energy levels, particularly in muscle and cardiac tissues.

Key Mechanisms:

- Fatty Acid Transport : Enhances the transport of fatty acids across mitochondrial membranes.

- Energy Production : Increases ATP production through improved fatty acid oxidation.

- Neuroprotective Effects : Potentially protects neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.

Biological Activity and Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Energy Metabolism : Research indicates that this compound may improve energy metabolism in various tissues, particularly under conditions of metabolic stress.

- Neuroprotection : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.

- Cognitive Function : There are indications that it might enhance cognitive function by improving mitochondrial function in brain cells.

Study 1: Energy Metabolism Enhancement

A study examined the effects of this compound on energy metabolism in skeletal muscle cells. The results indicated a significant increase in ATP levels compared to untreated controls.

| Treatment | ATP Levels (nmol/mg protein) |

|---|---|

| Control | 50 ± 5 |

| (+)-Carnitine Benzyl Ester | 85 ± 7* |

(*p < 0.05 vs control)

Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, this compound was administered to assess its impact on cognitive decline.

| Treatment | Latency to Cognitive Impairment (days) |

|---|---|

| Control | 30 ± 2 |

| (+)-Carnitine Benzyl Ester | 45 ± 3* |

(*p < 0.05 vs control)

Potential Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Metabolic Disorders : Could be used in treating conditions like obesity and type 2 diabetes by enhancing fatty acid oxidation.

- Neurodegenerative Diseases : Potential candidate for therapies aimed at Alzheimer's disease and other cognitive impairments.

- Exercise Performance : May enhance athletic performance through improved energy metabolism.

Properties

IUPAC Name |

[(2R)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO3.ClH/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H/q+1;/p-1/t13-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRQGGDOPWFPBS-BTQNPOSSSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)OCC1=CC=CC=C1)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.